molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine CAS No. 179056-17-8

Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine

Cat. No.: B6318341
CAS No.: 179056-17-8
M. Wt: 263.34 g/mol
InChI Key: QXHQXPBXGREIIR-UHFFFAOYSA-N
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Description

Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine is a compound that features a benzylamine moiety linked to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine is unique due to the combination of the benzylamine and pyrazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of targets .

Properties

IUPAC Name

1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHQXPBXGREIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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